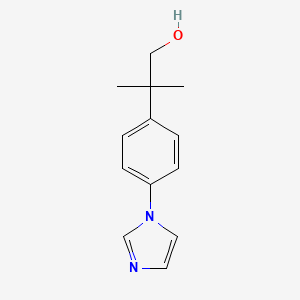
2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to a methylpropanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol typically involves the reaction of 4-(1H-Imidazol-1-yl)benzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the methylpropanol group . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-one.
Reduction: Formation of various reduced imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition . Additionally, the compound can interact with biological membranes and proteins, affecting their function and leading to antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol is unique due to its specific structure, which combines the properties of an imidazole ring with a phenyl group and a methylpropanol moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H16N2O |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
2-(4-imidazol-1-ylphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H16N2O/c1-13(2,9-16)11-3-5-12(6-4-11)15-8-7-14-10-15/h3-8,10,16H,9H2,1-2H3 |
InChI-Schlüssel |
XKQGPSBUCRLQGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)C1=CC=C(C=C1)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















